2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones. This compound features a unique structure that includes a chlorobenzyl group, a piperidinyl moiety, and an ethoxy group attached to a dihydroisoquinolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinolinone core, followed by the introduction of the chlorobenzyl and piperidinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one include other isoquinolinone derivatives and compounds with similar structural features, such as:
- 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c24-18-9-7-17(8-10-18)15-26-14-11-19-20(23(26)28)5-4-6-21(19)29-16-22(27)25-12-2-1-3-13-25/h4-10H,1-3,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQQVMNKMRBVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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